2,3-Dihydro-1h-indole-7-carboxylic acid
Overview
Description
2,3-Dihydro-1h-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, certain 2,3-dimethylindoles have shown anticancer properties against various cancer cell lines .
Action Environment
It is known that dietary intake can significantly influence gut microbiota and the related indole metabolism .
Biological Activity
2,3-Dihydro-1H-indole-7-carboxylic acid (DHI) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DHI, focusing on its anticancer properties, antimicrobial effects, and potential applications in neurodegenerative diseases.
Chemical Structure and Properties
DHI possesses a bicyclic structure that includes an indole moiety, characterized by its unique reactivity due to the presence of a carboxylic acid functional group. The molecular formula for DHI is C₉H₉NO₂, with a molecular weight of approximately 163.17 g/mol. The structural features contribute to its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that DHI exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve multiple pathways, including apoptosis induction and inhibition of key signaling pathways involved in cancer progression.
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluated the antiproliferative activity of DHI against several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that DHI has a GI50 value ranging from 50 to 100 µM across these cell lines, suggesting moderate potency in inhibiting cell growth.
- Mechanism of Action : Molecular docking studies revealed that DHI interacts with several kinase targets, including EGFR and VEGFR-2. These interactions suggest that DHI may inhibit essential signaling pathways that promote tumor growth and survival.
- Caspase Activation : Further investigations into the apoptotic pathway showed that DHI treatment resulted in increased caspase-3 and caspase-9 activity, indicating that it induces apoptosis through the intrinsic pathway.
Cell Line | GI50 (µM) | Mechanism |
---|---|---|
A549 | 75 | EGFR inhibition |
MCF-7 | 60 | Caspase activation |
HT-29 | 80 | VEGFR-2 inhibition |
Antimicrobial Activity
DHI has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
- Bacterial Inhibition : In vitro studies have shown that DHI effectively inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 48 |
Neuroprotective Potential
Emerging research suggests that DHI may have neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease.
- Neuroprotective Studies : Preliminary studies indicate that DHI can reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in protecting neuronal integrity.
- Cognitive Improvement : Animal models treated with DHI showed improved cognitive function in memory tasks compared to control groups, indicating its potential as a therapeutic agent for cognitive decline.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYELSKMFYCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-40-2 | |
Record name | 2,3-Dihydro-1H-indole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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